

Application Notes and Protocols for Lyophilized Bombolitin II Peptide

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Compound of Interest

Compound Name: **Bombolitin II**

Cat. No.: **B12770662**

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Product Description

Bombolitin II is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. These characteristics make it a subject of interest for research into novel antimicrobial agents and modulators of the immune system.

Amino Acid Sequence: Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂

Proper Handling and Storage

Proper handling and storage of lyophilized **Bombolitin II** peptide are critical to maintain its stability and biological activity.

Storage of Lyophilized Peptide

For optimal long-term stability, lyophilized **Bombolitin II** should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and light.^{[1][2]} Under these conditions, the peptide can remain stable for several years. For short-term storage (days to weeks), the lyophilized powder is stable at room temperature, but colder temperatures are recommended to ensure integrity.^[1]

Handling of Lyophilized Peptide

- Before opening the vial, it is crucial to allow the container to equilibrate to room temperature. This prevents the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability.[2]
- Always wear gloves and use sterile techniques when handling the peptide to prevent enzymatic or microbial contamination.
- Weigh out the desired amount of peptide quickly in a clean, controlled environment.

Storage of Reconstituted Peptide

The shelf-life of **Bombolitin II** in solution is limited. To ensure stability:

- Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
- Store aliquots at -20°C or colder.[2]
- Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide stability.
- Peptides containing amino acids such as asparagine, glutamine, cysteine, methionine, and tryptophan have limited stability in solution.

Reconstitution of Lyophilized Peptide

The solubility of **Bombolitin II** is influenced by its amino acid composition. As a peptide with both hydrophobic and charged residues, the choice of solvent is important for successful reconstitution.

Recommended Solvents

- Sterile, purified water: For many applications, sterile, deionized or distilled water is a suitable solvent.

- Aqueous buffers (e.g., PBS, pH 7.2-7.4): Buffers can help maintain a stable pH, which is important for peptide stability and biological activity.
- Organic Solvents: For potentially hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with the desired aqueous buffer, is recommended. When using DMSO for cell-based assays, the final concentration should typically be kept below 1% to avoid cytotoxicity.

Reconstitution Protocol

- Bring the vial of lyophilized **Bombolitin II** to room temperature.
- Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
- Gently swirl or vortex the vial to dissolve the peptide completely. Sonication in a water bath can aid in the dissolution of peptides that are difficult to solubilize. Avoid vigorous shaking.
- Visually inspect the solution to ensure it is clear and free of particulates.

Quantitative Data Summary

While specific quantitative data for **Bombolitin II** is limited in the public domain, data from the highly similar bombolitin family of peptides provides a strong indication of its expected biological activity. The bombolitins are noted to be structurally and functionally very similar.

Parameter	Value	Notes
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Biological Activity		
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Hemolytic Activity	Threshold Dose: 0.5-2.5 µg/mL	Based on the activity of the bombolitin family of peptides against erythrocytes.
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Mast Cell Degranulation	Threshold Dose: 0.5-2.5 µg/mL	Based on the activity of the bombolitin family of peptides on rat peritoneal mast cells.
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Stability		
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Lyophilized Powder	Stable for years at ≤ -20°C	Protect from moisture and light.
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Aqueous Solution	Stable for weeks at ≤ -20°C	Avoid repeated freeze-thaw cycles. Stability is sequence-dependent and may be shorter for peptides with certain amino acids.
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Solubility		
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Water/Aqueous Buffers	Generally soluble	Solubility is enhanced by the presence of trifluoroacetic acid (TFA) salts from purification.
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Organic Solvents (DMSO)	Readily soluble	Useful for preparing concentrated stock solutions of hydrophobic peptides.
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Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of **Bombolitin II**'s biological activity.

Hemolytic Activity Assay

This protocol determines the ability of **Bombolitin II** to lyse red blood cells.

Materials:

- **Bombolitin II** peptide
- Freshly collected red blood cells (RBCs) (e.g., from rabbit or human)
- Phosphate-buffered saline (PBS), pH 7.4
- Triton X-100 (1% v/v in PBS) for positive control
- 96-well microtiter plates
- Microplate reader

Procedure:

- Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
- Prepare Peptide Dilutions: Prepare a serial dilution of **Bombolitin II** in PBS in a 96-well plate.
- Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and 1% Triton X-100 (positive control).
- Incubate the plate at 37°C for 1 hour.
- Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact RBCs.
- Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm using a microplate reader.
- Calculate Percent Hemolysis:
$$\% \text{ Hemolysis} = \frac{(\text{Abssample} - \text{Absnegative control})}{(\text{Abspositive control} - \text{Absnegative control})} \times 100$$

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **Bombolitin II** against a target microorganism.

Materials:

- **Bombolitin II** peptide
- Target microbial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Microplate reader or visual inspection

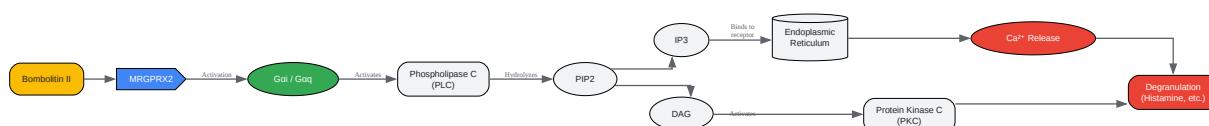
Procedure:

- Prepare Bacterial Inoculum: Grow the microbial strain to the mid-logarithmic phase and dilute to a final concentration of 5×10^5 CFU/mL in MHB.
- Prepare Peptide Dilutions: Prepare a two-fold serial dilution of **Bombolitin II** in MHB in a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway for Mast Cell Degranulation

Bombolitin II is proposed to induce mast cell degranulation through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is coupled to G α i and G α q proteins, leading to downstream signaling cascades that result in the release of inflammatory mediators.

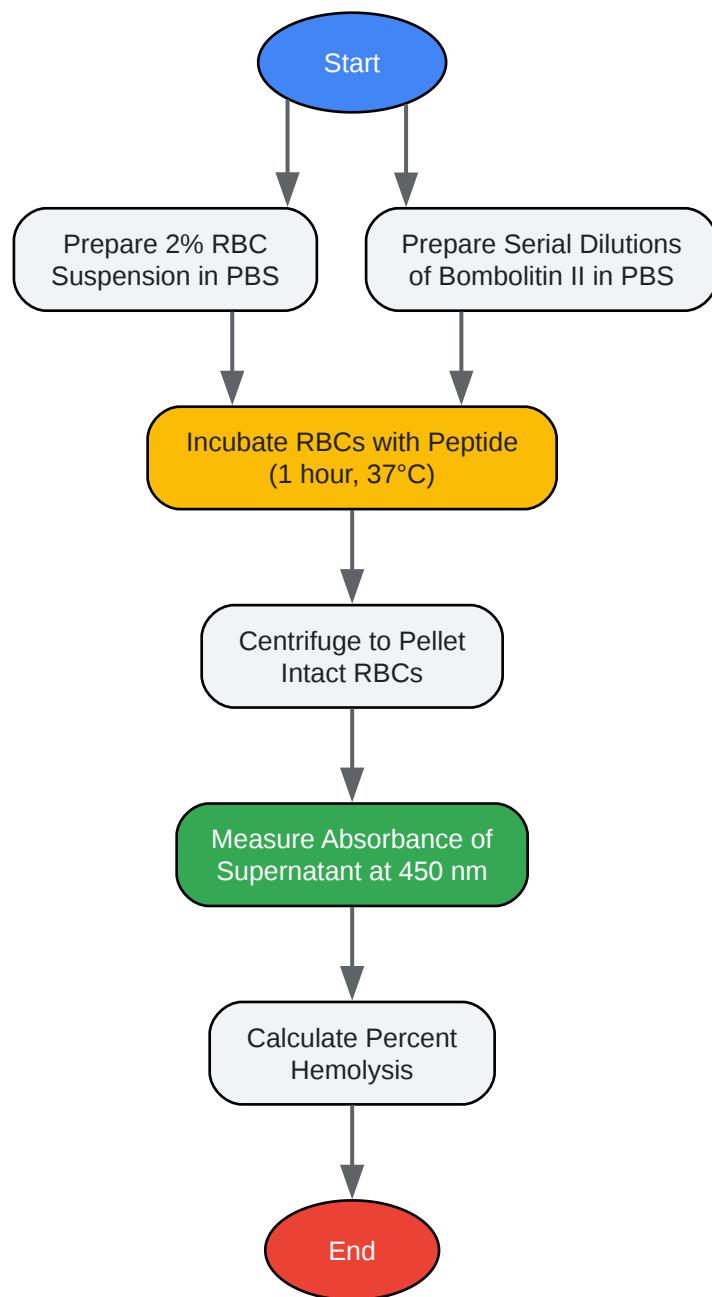


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Caption: Proposed MRGPRX2-mediated signaling pathway for **Bombolitin II**-induced mast cell degranulation.

Experimental Workflow for Hemolytic Activity Assay

The following diagram illustrates the key steps in determining the hemolytic activity of **Bombolitin II**.



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Caption: Workflow for the determination of **Bombolitin II** hemolytic activity.

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References

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- 2. bachem.com [bachem.com]
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